Piperidin-3-one

Descripción

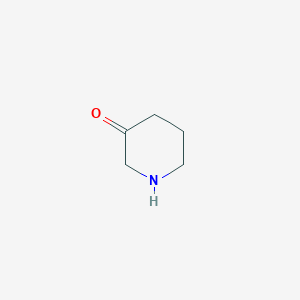

Piperidin-3-one is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a ketone functional group at the third position of the piperidine ring. This compound is significant in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.

Propiedades

IUPAC Name |

piperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USISRUCGEISZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275059 | |

| Record name | piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50717-82-3 | |

| Record name | piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Three-Step Method via 3-Pyridone Reduction and BOC Protection

A patented method (CN103304472A) describes a three-step synthesis of 1-BOC-3-piperidone, which is a protected form of this compound. The process includes:

Step 1: Reduction of 3-pyridone to 3-hydroxy piperidine

- Reagents: Sodium borohydride in alkaline solution (e.g., sodium hydroxide)

- Conditions: 0.5–10 hours, temperature range -5 °C to 100 °C

- Outcome: Conversion of 3-pyridone to 3-hydroxy piperidine with efficient extraction and concentration

Step 2: Protection of piperidine nitrogen with tert-Butyl dicarbonate (BOC)

- Reagents: tert-Butyl dicarbonate under alkaline conditions

- Conditions: 30 min to 10 h, temperature -10 °C to 50 °C

- Outcome: Formation of 1-BOC-3-piperidines alcohol

Step 3: Oxidation to 1-BOC-3-piperidone

- Reagents: Ketone (e.g., pimelinketone) and catalyst (e.g., aluminum isopropylate)

- Conditions: 1–24 hours, 30 °C to 150 °C

- Outcome: Crude 1-BOC-3-piperidone, purified by vacuum distillation

This method boasts several advantages: high overall yield (~80%), high purity (>98%), mild reaction conditions, and environmental friendliness due to low waste generation. The process is suitable for industrial-scale production owing to its simplicity and efficiency.

Table 1: Reaction Conditions and Yields for 1-BOC-3-piperidone Synthesis

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reduction | 3-pyridone, NaBH4, NaOH | 0.5–10 h, -5 to 100 °C | - | Extraction and concentration |

| 2 | BOC Protection | 3-hydroxy piperidine, BOC | 30 min–10 h, -10 to 50 °C | - | Neutralization and drying |

| 3 | Oxidation (Oppenauer type) | 1-BOC-3-piperidines alcohol, ketone, Al(iPrO)3 | 1–24 h, 30–150 °C | 83 (total) | Vacuum distillation purification |

Análisis De Reacciones Químicas

Types of Reactions

Piperidin-3-one undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The ketone group in this compound can be reduced to form piperidin-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the nitrogen atom is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles under acidic or basic conditions

Major Products

Oxidation: this compound N-oxide

Reduction: Piperidin-3-ol

Substitution: Various substituted this compound derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Piperidin-3-one derivatives have emerged as crucial scaffolds in the development of pharmaceuticals. Their structural versatility allows for modifications that enhance biological activity and selectivity.

Drug Design and Development

Chiral piperidine scaffolds, including this compound, are prevalent in drug design due to their ability to modulate physicochemical properties, potency, and selectivity. For example:

- GLP-1 Receptor Agonists : A study identified new GLP-1 receptor agonists containing piperidine rings, demonstrating that substituents at specific positions on the piperidine ring significantly influenced their biological activity .

- GlyT1 Inhibitors : Research on 3-amido-3-aryl-piperidines revealed their potential as GlyT1 inhibitors, which could address cognitive symptoms in schizophrenia. These compounds exhibited excellent selectivity against the GlyT2 isoform and favorable pharmacokinetic profiles .

| Compound Class | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| GLP-1 Agonists | Diabetes | Modulates insulin secretion | |

| GlyT1 Inhibitors | Schizophrenia | Inhibits glycine transporter |

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. For instance, a series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine analogues were synthesized and evaluated for larvicidal activity against Anopheles arabiensis larvae, showcasing the compound's potential in vector control strategies .

Synthesis of Biologically Active Compounds

The synthesis of this compound derivatives serves as an essential pathway for creating a variety of biologically active compounds.

Antimalarial Agents

This compound has been utilized as a precursor in the synthesis of antimalarial agents like febrifugine and isofebrifugine. These compounds have shown effectiveness against malaria parasites, highlighting the importance of piperidine derivatives in combating infectious diseases .

Cancer Therapeutics

A novel series of pyridopyridazin-3(2H)-one derivatives synthesized from this compound exhibited moderate cytotoxic activity against MCF-7 breast cancer cells. This indicates the potential for further development of piperidine-based compounds in cancer treatment .

Structural Optimization and SAR Studies

Structure-activity relationship (SAR) studies are pivotal for optimizing the efficacy of this compound derivatives.

Optimization Strategies

Research has shown that modifying substituents on the piperidine ring can significantly affect biological activity. For example, introducing specific groups at the 4-position has been linked to enhanced antibacterial properties .

Development of GlyT1 Inhibitors

A detailed exploration into the SAR of 3-amido-3-aryl-piperidines led to the identification of potent GlyT1 inhibitors with promising oral bioavailability and brain penetration capabilities. This research underscores the relevance of piperidine derivatives in treating psychiatric disorders .

Antimicrobial Efficacy Against Anopheles Larvae

The synthesis and evaluation of ethyl 3-benzoyl derivatives demonstrated significant larvicidal activity against Anopheles arabiensis, providing insights into their potential application in public health initiatives aimed at controlling malaria transmission .

Mecanismo De Acción

The mechanism of action of piperidin-3-one involves its interaction with various molecular targets and pathways. For instance, this compound derivatives have been found to bind to specific receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory properties.

Comparación Con Compuestos Similares

Piperidin-3-one can be compared with other similar compounds such as:

Piperidine: Lacks the ketone functional group and has different chemical reactivity and biological activities.

Piperidin-4-one: Similar structure but with the ketone group at the fourth position, leading to different chemical and biological properties.

Piperidine N-oxide: An oxidized form of piperidine with distinct chemical reactivity.

This compound is unique due to the presence of the ketone group at the third position, which significantly influences its chemical behavior and biological activities.

Actividad Biológica

Piperidin-3-one, a cyclic amine with a ketone functional group, is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its six-membered ring structure containing nitrogen and a carbonyl group. This unique structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, novel piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated potent antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . These compounds were found to disrupt the plasma membrane of fungal cells, leading to apoptosis and cell cycle arrest.

Anticancer Properties

This compound derivatives have also shown promise in cancer therapy. Research indicates that certain piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects. For example, studies on pyridopyridazin-3(2H)-one derivatives derived from piperidine showed moderate activity against MCF-7 breast cancer cells . Additionally, a systematic study identified piperidine derivatives as farnesyltransferase inhibitors, suggesting their potential in targeting cancer pathways .

Central Nervous System Effects

The central nervous system (CNS) effects of this compound derivatives are noteworthy. Compounds designed as dual histamine H3 and sigma-1 receptor ligands have shown analgesic activity in models of nociceptive and neuropathic pain . The interaction of these compounds with sigma receptors is particularly interesting due to their role in modulating pain perception.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many piperidine derivatives inhibit key enzymes involved in various metabolic pathways, contributing to their anticancer and antimicrobial effects .

- Receptor Modulation : The ability to act on multiple receptors (e.g., sigma-1 and histamine receptors) enhances the therapeutic potential of these compounds in treating pain and CNS disorders .

- Membrane Interaction : Disruption of cellular membranes has been observed with certain derivatives, leading to cell death in microbial pathogens .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Compound/Derivative | Target/Mechanism | Effectiveness (MIC/MFC) |

|---|---|---|---|

| Antifungal | pta1, pta2, pta3 | Candida auris plasma membrane | 0.24 - 0.97 μg/mL |

| Anticancer | Pyridopyridazin-3(2H)-one | MCF-7 cells | Moderate |

| Pain Relief | Dual H3/sigma-1 ligands | Nociceptive and neuropathic pain | Significant analgesic effect |

| Enzyme Inhibition | Farnesyltransferase inhibitors | Cancer pathways | High potency |

Case Studies

- Antifungal Efficacy : A study demonstrated that novel piperidine derivatives induced significant cell death in C. auris through apoptosis mechanisms, showcasing their potential as antifungal agents .

- Cancer Therapeutics : Research on pyridopyridazin derivatives indicated their ability to inhibit cancer cell growth effectively, supporting further exploration into their use as anticancer drugs .

Q & A

Q. What are the established synthetic routes for Piperidin-3-one, and how can researchers validate their purity and identity?

this compound is commonly synthesized via the oxidation of piperidine derivatives or reductive cyclization of appropriate precursors. Key methods include:

- 1-Benzyl-3-piperidone hydrochloride deprotection : Removal of the benzyl group via hydrogenolysis or acid hydrolysis .

- Cyclization of 1-benzylpiperidine-3,3-diol hydrobromide : Acid-catalyzed dehydration to form the ketone . Validation : Use spectroscopic techniques (NMR, IR) to confirm the carbonyl peak (~1700 cm⁻¹ in IR; ~200-210 ppm for ketone carbons in ¹³C NMR). Purity is assessed via HPLC (>95% by area) and melting point consistency with literature data. New compounds require elemental analysis (C, H, N) .

Q. How should researchers design experiments to characterize this compound derivatives for biological activity?

Follow the PICO framework (Population, Intervention, Comparison, Outcome) :

- Population : Target enzymes or cell lines (e.g., kinases, cancer cells).

- Intervention : this compound derivatives at varying concentrations.

- Comparison : Positive controls (e.g., known inhibitors) and solvent controls.

- Outcome : IC₅₀ values, dose-response curves, and selectivity indices. Ensure assays include triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can computational methods resolve structural ambiguities in this compound derivatives, such as ring puckering or tautomerism?

Apply Cremer-Pople puckering coordinates to quantify non-planar ring conformations using crystallographic or DFT-optimized structures . For tautomerism:

- Perform NMR titration experiments (e.g., in D₂O/CDCl₃) to detect proton exchange.

- Use DFT calculations (B3LYP/6-31G*) to compare relative energies of tautomers. Validate computational models with experimental data (e.g., X-ray crystallography) .

Q. What strategies address batch-to-batch variability in this compound synthesis for sensitive assays?

- Quality control : Request additional analyses (e.g., peptide content, residual solvents) from suppliers .

- Standardization : Optimize reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE) to minimize variability .

- Characterization : Compare each batch via LC-MS and ¹H NMR to identify impurities (e.g., unreacted precursors) .

Q. How should researchers interpret contradictory data in this compound bioactivity studies?

Follow a stepwise validation protocol :

- Replicate experiments : Confirm results across independent labs.

- Assay conditions : Check for confounding factors (e.g., serum interference in cell-based assays).

- Target engagement : Use orthogonal methods (e.g., SPR for binding affinity, CRISPR knockouts for specificity) . Document discrepancies transparently in the discussion section, proposing hypotheses for further testing (e.g., off-target effects) .

Q. What methodologies optimize this compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility (logP <3).

- Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots.

- Prodrug strategies : Mask reactive ketones with acid-labile protecting groups (e.g., acetyl) .

Methodological Guidance

Q. How to structure a research paper on this compound derivatives for high-impact journals?

Adhere to IMRaD structure (Introduction, Methods, Results, Discussion) :

- Introduction : Highlight gaps in piperidine-based drug discovery and your hypothesis.

- Methods : Detail synthetic protocols (equipment, solvents, reaction times) and assay conditions (cell lines, incubation times).

- Results : Use tables for IC₅₀ values and figures for structural models.

- Discussion : Link findings to prior work (e.g., compare bioactivity with similar scaffolds) and propose mechanistic studies .

What frameworks ensure rigorous research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

- Example: "Is the anticonvulsant activity of 2-methyl-Piperidin-3-one mediated by GABA_A receptor modulation?"

- Novelty : Compare with existing GABA modulators (e.g., benzodiazepines).

- Feasibility : Assess compound availability and assay accessibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.